molecular formula C15H15N5 B5487045 N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine

Katalognummer B5487045
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: AMMDORBKYVQKRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the 1990s by a team of chemists led by Dr. Peter Seeburg at the Max Planck Institute for Medical Research in Heidelberg, Germany. DMQX has since become an important tool for neuroscientists studying the role of glutamate receptors in the brain.

Wirkmechanismus

DMQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA subtype. It binds to the receptor in a non-competitive manner, preventing the binding of glutamate and blocking the influx of calcium ions into the cell. This leads to a reduction in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects in the brain. In animal studies, it has been found to impair spatial learning and memory, reduce seizure activity, and protect against excitotoxicity and neuronal damage. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DMQX is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological processes. However, its potency and selectivity can also be a limitation, as it may interfere with other glutamate receptor subtypes or have off-target effects. Additionally, its use in animal studies may not fully translate to humans, and further research is needed to determine its potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research involving DMQX. One area of interest is its use in developing new drugs for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area is its role in modulating neural plasticity and synaptic transmission, which could have implications for the treatment of addiction and depression. Finally, further studies are needed to fully understand the mechanisms underlying its effects on neurotransmitter release and neuronal excitability.

Synthesemethoden

The synthesis of DMQX involves several steps, starting with the reaction of 2-chloro-4-methylquinazoline with 4,6-dimethyl-2-aminopyrimidine to form the intermediate 2-chloro-4-methyl-N-(4,6-dimethyl-2-pyrimidinyl)quinazolin-amine. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, DMQX.

Wissenschaftliche Forschungsanwendungen

DMQX is primarily used as a research tool to selectively block ionotropic glutamate receptors, which are involved in a variety of physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitotoxicity. By blocking these receptors, researchers can study their role in these processes and develop new drugs that target them.

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDORBKYVQKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.